4-[2-(4-Fluorophenyl)ethyl]piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(4-fluorophenyl)ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h3-6,12,15H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKCRYHRRIFFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 2 4 Fluorophenyl Ethyl Piperidine
Foundational Synthetic Routes for the 4-Substituted Piperidine (B6355638) Core
The construction of the 4-[2-(4-Fluorophenyl)ethyl]piperidine framework can be approached through several established synthetic strategies. These foundational routes typically involve the sequential or convergent assembly of the three key structural components: the piperidine ring, the 4-fluorophenyl group, and the ethyl linker.
Cyclization Reactions for Piperidine Ring Formation
The formation of the piperidine ring itself is a cornerstone of many synthetic approaches. A prevalent method for creating 4-substituted piperidones, which are versatile precursors, is the Dieckmann condensation. This intramolecular Claisen condensation of a suitably substituted amino-diester provides a cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to yield the corresponding 4-piperidone (B1582916). For instance, the reaction of a primary amine with two equivalents of an acrylate (B77674) ester, followed by cyclization, is a common pathway to 4-piperidones. rsc.org
Another fundamental approach is the catalytic hydrogenation of substituted pyridine (B92270) precursors. Pyridines bearing a substituent at the 4-position can be reduced to the corresponding piperidines using various catalysts, such as platinum oxide (PtO₂), rhodium on carbon (Rh/C), or ruthenium-based catalysts. nih.govnih.gov This method is advantageous as it directly provides the saturated heterocyclic core. The choice of catalyst and reaction conditions can be crucial to avoid side reactions and ensure complete saturation of the aromatic ring. nih.gov
| Cyclization Strategy | Key Intermediates | Description | References |
| Dieckmann Condensation | Amino-diesters, β-keto esters | Intramolecular cyclization of diesters to form 4-piperidones, which are precursors to 4-substituted piperidines. | rsc.org |
| Catalytic Hydrogenation | 4-Substituted pyridines | Reduction of the pyridine ring to a piperidine ring using heterogeneous or homogeneous catalysts. | nih.govnih.gov |
Strategies for Introduction of the 4-Fluorophenyl Group
The introduction of the 4-fluorophenyl moiety can be achieved at various stages of the synthesis. One common strategy involves the use of a pre-functionalized starting material, such as 4-fluorobenzaldehyde (B137897) or a 4-fluorophenyl-containing Grignard reagent.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, are powerful methods for forming the carbon-carbon bond between the piperidine ring (or a precursor) and the 4-fluorophenyl group. thieme-connect.com For example, a 4-halopiperidine derivative can be coupled with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base. Alternatively, a piperidinylzinc reagent can be coupled with a 4-fluoroaryl halide. thieme-connect.com
Formation of the Ethyl Linker and Subsequent Functionalization
The two-carbon ethyl linker can be installed through several methods. A Wittig reaction or a Horner-Wadsworth-Emmons reaction with a 4-piperidone can generate a 4-ethylidene piperidine, which can then be reduced to the desired 4-ethylpiperidine (B1265683).
Alternatively, a 4-piperidone can undergo a condensation reaction with a suitable C2-building block, such as a malonate derivative, followed by reduction and decarboxylation. Another approach involves the alkylation of a 4-lithiated piperidine derivative with a two-carbon electrophile.
A convergent strategy would involve the preparation of a 4-fluorophenylethyl halide or tosylate, which can then be used to alkylate a suitable piperidine precursor, or a primary amine that is subsequently cyclized to form the piperidine ring.
Advanced Synthetic Approaches and Chemo- and Stereoselectivity
More contemporary synthetic methods aim to achieve higher levels of efficiency, and chemo- and stereoselectivity, often through the use of transition metal catalysis and stereocontrolled reactions.
Diastereoselective Synthesis of Piperidine Scaffolds
Achieving a specific stereochemistry in polysubstituted piperidines is a significant challenge in organic synthesis. For 4-substituted piperidines like the title compound, if other substituents were present, controlling their relative stereochemistry would be crucial. Diastereoselective methods often rely on substrate control, where existing stereocenters direct the formation of new ones, or on reagent control, using chiral catalysts or auxiliaries.
Prins and carbonyl-ene cyclizations have been shown to produce 3,4-disubstituted piperidines with high diastereoselectivity, where the choice of Lewis or Brønsted acid catalyst can switch the outcome between cis and trans isomers. nih.gov Furthermore, chemo-enzymatic methods, combining chemical synthesis with biocatalysis, have emerged as a powerful tool for the asymmetric dearomatization of activated pyridines, leading to stereo-defined substituted piperidines. acs.orgresearchgate.net
| Method | Key Features | Stereochemical Outcome | References |
| Prins/Carbonyl-Ene Cyclization | Acid-catalyzed cyclization of homoallylic amines. | Catalyst-dependent control of cis/trans diastereoselectivity. | nih.gov |
| Chemo-enzymatic Dearomatization | Combination of chemical and biocatalytic steps. | High enantioselectivity for chiral piperidines. | acs.orgresearchgate.net |
Palladium-Catalyzed Annulation and Other Transition Metal-Mediated Syntheses
Transition metal-catalyzed annulation reactions provide efficient routes to construct the piperidine ring in a single step from acyclic precursors. Palladium-catalyzed [4+2] cycloaddition reactions are particularly noteworthy. For instance, the reaction of amido-tethered allylic carbonates with oxazolones can furnish piperidine derivatives under mild conditions. rsc.org These methods often allow for the construction of complex, polysubstituted piperidines with good control over stereochemistry.
Rhodium-catalyzed [2+2+2] cycloadditions have also been employed to create polysubstituted piperidine scaffolds in a catalytic and asymmetric fashion. nih.gov These advanced strategies offer a modular and efficient means to access complex piperidine structures. More recently, boronyl radical-catalyzed [4+2] cycloadditions have been developed for the regio- and diastereoselective synthesis of polysubstituted piperidines. nih.gov
| Catalyst System | Reaction Type | Description | References |
| Palladium(0) | [4+2] Cycloaddition | Annulation of amido-tethered allylic carbonates with various partners to form the piperidine ring. | rsc.org |
| Rhodium(I) | [2+2+2] Cycloaddition | Asymmetric cycloaddition of alkynes and isocyanates to construct chiral piperidine scaffolds. | nih.gov |
| Boronyl Radical | [4+2] Cycloaddition | Radical-mediated cycloaddition of azetidines and alkenes for the synthesis of polysubstituted piperidines. | nih.gov |
Reduction-Based Methods for Piperidine Generation
The formation of the this compound core predominantly relies on the reduction of its aromatic precursor, 4-[2-(4-fluorophenyl)ethyl]pyridine. This transformation from a pyridine to a piperidine ring is a critical step that can be achieved through various reduction methodologies, most notably catalytic hydrogenation.
The heterogeneous catalytic hydrogenation of the analogous compound, 4-(4-fluorobenzyl)pyridine, has been shown to yield 4-(4-fluorobenzyl)piperidine, a valuable pharmaceutical intermediate. researchgate.net This reaction highlights the feasibility of reducing the pyridine ring without affecting the fluorophenyl moiety. Commonly employed catalysts for such transformations include precious metals supported on carbon, such as rhodium, palladium, or platinum. researchgate.net The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction's efficiency and selectivity. researchgate.net For instance, studies on various substituted pyridines have demonstrated successful hydrogenation using platinum oxide (PtO2) as a catalyst in glacial acetic acid under hydrogen pressure. asianpubs.org Metal-free hydrogenation approaches using borane (B79455) catalysts have also been developed, offering excellent stereoselectivity in the formation of piperidine rings. acs.org
| Catalyst | Support | Solvent | Temperature (°C) | Pressure (bar) | Substrate | Product | Reference |
| Rhodium | Carbon | Various | Ambient to 100 | 20-100 | 4-(4-fluorobenzyl)pyridine | 4-(4-fluorobenzyl)piperidine | researchgate.net |
| Palladium | Carbon | Various | Ambient to 100 | 20-100 | 4-(4-fluorobenzyl)pyridine | 4-(4-fluorobenzyl)piperidine | researchgate.net |
| Platinum | Carbon | Various | Ambient to 100 | 20-100 | 4-(4-fluorobenzyl)pyridine | 4-(4-fluorobenzyl)piperidine | researchgate.net |
| Platinum Oxide | - | Glacial Acetic Acid | Room Temperature | 50-70 | Substituted Pyridines | Substituted Piperidines | asianpubs.org |
The reduction of pyridinium (B92312) salts represents another viable route to piperidine derivatives. liv.ac.uk Quaternization of the pyridine nitrogen enhances its susceptibility to reduction. Subsequent transfer hydrogenation, for example using a formic acid/triethylamine mixture in the presence of a rhodium catalyst, can efficiently yield the corresponding piperidine. liv.ac.uk
Chemical Reactivity and Derivatization Strategies
The chemical versatility of this compound lies in the reactivity of the secondary amine within the piperidine ring and the potential for substitution on the aryl ring. These reactive sites allow for a wide range of derivatization strategies.
Nucleophilic Substitution Reactions
The lone pair of electrons on the piperidine nitrogen makes it a potent nucleophile, readily participating in nucleophilic substitution reactions. A primary example is N-alkylation, where the secondary amine reacts with alkyl halides to form tertiary amines. researchgate.net This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The base serves to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the N-alkylated product. researchgate.net
Acylation and Other Amide Bond Formations
The nucleophilic character of the piperidine nitrogen also allows for facile acylation reactions to form amides. This can be achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides. derpharmachemica.com These reactions are often performed in the presence of a non-nucleophilic base, like triethylamine, to scavenge the acidic byproduct.
Furthermore, amide bonds can be formed through the coupling of the piperidine with carboxylic acids using a variety of coupling reagents. researchgate.net Reagents such as 1-propylphosphonic anhydride (B1165640) facilitate this condensation by activating the carboxylic acid, enabling its reaction with the amine under relatively mild conditions. nih.gov This method is widely employed in medicinal chemistry for the synthesis of diverse amide libraries. researchgate.net
| Reagent 1 | Reagent 2 | Coupling Agent/Base | Product | Reference |
| This compound | Alkyl Halide | K2CO3 | N-Alkyl-4-[2-(4-fluorophenyl)ethyl]piperidine | researchgate.net |
| This compound | Acyl Chloride | Triethylamine | N-Acyl-4-[2-(4-fluorophenyl)ethyl]piperidine | derpharmachemica.com |
| This compound | Carboxylic Acid | 1-Propylphosphonic Anhydride | N-Acyl-4-[2-(4-fluorophenyl)ethyl]piperidine | nih.gov |
Modifications to the Piperidine Nitrogen and Aryl Rings
Beyond simple alkylation and acylation, the piperidine nitrogen can undergo N-arylation through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between the piperidine and an aryl halide, typically in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.
The 4-fluorophenyl ring, while generally stable, can undergo electrophilic aromatic substitution, although the fluorine atom is a deactivating group. Reactions such as nitration would likely require harsh conditions and would be directed to the ortho and para positions relative to the ethylpiperidine substituent, which is an ortho-, para-director. However, the deactivating effect of the fluorine atom makes such transformations challenging. rsc.org
Role as a Synthetic Intermediate in Complex Molecule Construction
The true value of this compound is realized in its application as a versatile intermediate in the synthesis of more complex molecular architectures, most notably in the pharmaceutical industry.
Precursor in Drug Synthesis (e.g., Paroxetine (B1678475) Intermediates)
This compound and its derivatives are pivotal intermediates in the synthesis of paroxetine. google.comdrugfuture.comgoogle.comresearchgate.net The synthesis of paroxetine often involves the construction of a trans-3,4-disubstituted piperidine ring. google.com In many reported syntheses, a precursor molecule, such as a tetrahydropyridine (B1245486) derivative, is first synthesized and then reduced to the corresponding piperidine. drugfuture.com For example, 4-(4-fluorophenyl)-1-methyl-1,2,5,6-tetrahydropyridine-3-methanol can be hydrogenated over a palladium on carbon catalyst to yield 4-(4-fluorophenyl)-1-methylpiperidine-3-methanol, a direct precursor to a key paroxetine intermediate. drugfuture.com
The synthesis of another crucial paroxetine intermediate, (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, often starts from precursors that are subsequently reduced to form the piperidine ring. derpharmachemica.comgoogle.com For instance, a piperidinedione derivative can be reduced using reagents like sodium borohydride (B1222165) and boron trifluoride diethyl etherate to generate the desired piperidine alcohol. google.com These examples underscore the importance of reduction-based methods in generating the core piperidine structure from which paroxetine is ultimately derived.
Building Block for Novel Heterocyclic Architectures
The secondary amine of the piperidine ring in this compound serves as a versatile nucleophilic handle, enabling its use as a foundational scaffold for the construction of more complex, nitrogen-containing heterocyclic systems. While its application as a universal building block for a wide array of diverse heterocyclic families is not extensively documented in publicly available literature, its inherent reactivity allows for its incorporation into larger molecular frameworks through reactions targeting the piperidine nitrogen.
One of the primary synthetic routes involves the N-alkylation or N-arylation of the piperidine nitrogen, which serves as a key step in building more elaborate structures. For instance, the reactivity of the nitrogen atom is utilized in the synthesis of N-aryl-N-(4-piperidinyl)amides. These reactions typically involve the substitution on the piperidine nitrogen with various aryl or alkyl groups, which can themselves contain functionalities ripe for subsequent cyclization, thereby forming new heterocyclic rings fused or linked to the initial piperidine scaffold.
Furthermore, the piperidine moiety can be incorporated into larger systems through multi-component reactions, a powerful class of reactions in medicinal and synthetic chemistry where three or more reactants combine in a single step to form a complex product. Although specific examples detailing the use of this compound in such reactions are not prevalent, the general reactivity of 4-substituted piperidines suggests its suitability for such transformations. These reactions could potentially lead to the formation of spirocyclic or fused heterocyclic systems, where the piperidine ring is a central feature.
The synthesis of fluorinated N-heterocycles is another area where piperidine derivatives are of significant interest. nih.gov Methodologies such as palladium-catalyzed annulation reactions have been developed to construct fluorinated piperidine rings, which are valuable motifs in medicinal chemistry. nih.gov While these examples often focus on the synthesis of the fluorinated piperidine ring itself, the resulting structures, akin to this compound, hold potential for further elaboration into novel heterocyclic architectures.
Detailed research findings on the specific use of this compound in these capacities are limited in broad-access scientific literature, suggesting its primary role may be as an intermediate in the synthesis of specific target molecules rather than as a widely used, versatile building block for general heterocyclic synthesis.
Structure Activity Relationship Sar Investigations of 4 2 4 Fluorophenyl Ethyl Piperidine Analogues
Elucidation of Structural Determinants for Pharmacological Activity
Structure-activity relationship (SAR) studies have revealed that specific modifications to the fluorophenyl ring, the ethyl linker, and the piperidine (B6355638) ring profoundly influence the binding affinity and selectivity of these compounds for their biological targets.
The introduction of fluorine into phenylpiperidine-based ligands can significantly alter their chemical and biological properties, including metabolic stability, lipophilicity, and binding affinity for transporters. nih.govdovepress.comresearchgate.net The position and number of fluorine substituents on the phenyl ring are critical for determining both potency and selectivity.
In studies of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine analogues, compounds with fluoro-substitutions were generally among the most active and selective for the dopamine (B1211576) transporter. acs.orgnih.gov For instance, the presence of a 4-fluoro substituent on the N-benzyl group of certain piperidine analogues was found to be beneficial for DAT binding. acs.org This highlights that the electron-withdrawing nature of fluorine can play a key role in molecular recognition at the transporter binding site. acs.orgnih.gov The high electronegativity of the fluorine atom can modify the electron distribution within the molecule, affecting its absorption, distribution, and metabolism. dovepress.com
Furthermore, research on related structures has shown that halogen substitution is essential for inhibitory effects at certain transporters. frontiersin.orgpolyu.edu.hk The strategic placement of fluorine can lead to enhanced selectivity for DAT over SERT, a desirable characteristic for developing specific therapeutic agents. acs.org
The length and conformation of the linker connecting the phenyl and piperidine rings are critical determinants of binding affinity. In a series of 4-benzylpiperidine (B145979) carboxamides, compounds featuring a two-carbon linker demonstrated significantly higher potency for dopamine reuptake inhibition compared to those with a three-carbon linker. nih.gov This suggests an optimal distance and spatial orientation are required for effective interaction with the DAT binding pocket.
Alterations to the ethyl chain in related GBR 12909 analogues, such as introducing a double bond in the N-propyl side chain, did not substantially influence their activity, indicating that some degree of structural rigidity is tolerated. nih.gov However, replacing the piperidine with an acyclic analogue has been shown to result in a loss of activity, underscoring the importance of the constrained piperidine ring for maintaining the active conformation. dndi.org
Modifications to the piperidine ring, particularly at the nitrogen atom, have a profound impact on both the potency and selectivity of these ligands. In a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines, the nature of the N-substituent was a key factor for affinity and selectivity for the DAT. acs.org
For example, substituting the nitrogen with a benzyl (B1604629) group was found to be optimally tolerated, leading to potent and selective recognition by the DAT. acs.org Further exploration showed that electron-withdrawing groups at the C(4)-position of this N-benzyl substituent were particularly beneficial for high-affinity DAT binding. nih.govresearchgate.net Specifically, N-benzyl piperidine analogues with substituents like fluorine or a nitro group in the phenyl ring of the N-benzyl moiety played a key role in enhancing selectivity for DAT over SERT. acs.org
Stereochemistry of the piperidine ring also plays a critical role. Studies on 3,4-disubstituted piperidines have demonstrated that different stereoisomers can exhibit distinct selectivity profiles, with some isomers favoring DAT/NET (norepinephrine transporter) and others favoring SERT. nih.govacs.org This indicates that the three-dimensional arrangement of substituents on the piperidine ring is crucial for precise interactions with the binding sites of different monoamine transporters.
Molecular Interactions with Biological Targets
The primary biological targets for 4-[2-(4-Fluorophenyl)ethyl]piperidine and its analogues are the dopamine and serotonin (B10506) transporters. The affinity and selectivity of these compounds for DAT and SERT are highly dependent on the structural features discussed previously.
Many analogues of this compound are potent DAT inhibitors. nih.gov The core structure is a privileged scaffold for achieving high DAT affinity. Research has focused on modifying this scaffold to enhance selectivity over other monoamine transporters.
Studies on GBR 12909 analogues, which share the 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine core, have identified compounds with subnanomolar affinity for the DAT. acs.org The selectivity for DAT over SERT is a key parameter, and strategic substitutions have yielded compounds with significantly improved selectivity profiles compared to earlier ligands like GBR 12909. acs.orgnih.govnih.gov For instance, introducing an electron-withdrawing group, such as a fluorine atom, on the N-benzyl ring of certain piperidine derivatives can result in up to 500-fold selectivity for DAT over SERT. nih.gov
The table below presents binding data for selected N-substituted piperidine analogues, illustrating the impact of these substitutions on DAT affinity and selectivity.
| Compound | N-Substituent | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity (SERT/DAT) |
| Analogue 1 | Benzyl | 17.2 | 1920 | 112 |
| Analogue 2 | 4-Fluorobenzyl | 17.2 | 1920 | 112 |
| Analogue 3 | 4-Nitrobenzyl | 16.4 | 1770 | 108 |
| GBR 12909 | 3-Phenylpropyl (piperazine) | 14.0 | 85.4 | 6.1 |
Data compiled from multiple sources. acs.orgnih.gov This table is for illustrative purposes and compares piperidine analogues to the related piperazine (B1678402) GBR 12909.
While the primary focus of many SAR studies on this class of compounds has been to optimize DAT affinity and selectivity, their interaction with SERT is also a critical aspect of their pharmacological profile. Generally, the structural modifications that enhance DAT affinity, such as specific N-benzyl substitutions, tend to decrease affinity for SERT, thereby increasing DAT selectivity. acs.orgnih.gov
However, subtle changes can shift the selectivity profile. In studies of 3,4-disubstituted piperidines, altering the stereochemistry could switch the preference from DAT/NET to SERT or SERT/NET selectivity. nih.govacs.org For example, (-)-trans and (+)-cis isomers of certain 4-(4-chlorophenyl)piperidine (B1270657) analogues showed selectivity for the serotonin transporter. acs.org
Furthermore, replacing a piperazine ring with a piperidine ring in some chemical series has been shown to be effective in enhancing the inhibition of serotonin reuptake. nih.gov This indicates that while many this compound analogues are designed for DAT selectivity, the scaffold is adaptable, and modifications can tune the activity towards SERT. Most compounds in the N-benzylpiperidine series, however, exhibit significantly lower potency at SERT, with IC₅₀ values often in the micromolar range, contributing to their high DAT/SERT selectivity ratios. acs.org
Norepinephrine (B1679862) Transporter (NET) Binding and Inhibition Profiling
Analogues of this compound have been investigated for their ability to bind to and inhibit the norepinephrine transporter (NET), a key protein involved in regulating norepinephrine levels in the synapse. Structure-activity relationship studies on a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines revealed that substitutions on the N-benzyl group significantly influence affinity and selectivity for the dopamine transporter (DAT) over NET and the serotonin transporter (SERT). nih.govresearchgate.net
Specifically, the presence of an electron-withdrawing group at the C(4)-position of the N-benzyl ring was found to be advantageous for DAT binding. nih.govresearchgate.net Several of these analogues demonstrated high affinity for DAT with substantial selectivity over both SERT and NET in binding and uptake inhibition assays. nih.govresearchgate.net For instance, some analogues displayed up to 170-fold selectivity for DAT over NET. nih.govresearchgate.net
While the primary focus of these studies was often on optimizing DAT affinity, the data generated provide valuable insights into the structural features that govern selectivity between the monoamine transporters. The general trend indicates that modifications to the N-substituent of the piperidine ring are a critical determinant of potency and selectivity for NET. Further exploration of different substituents on both the phenyl ring and the piperidine nitrogen is necessary to delineate a more precise SAR for potent and selective NET inhibition within this chemical class.
Opioid Receptor Subtype Affinities (e.g., Delta-Opioid Receptors, Fentanyl Analogues)
The 4-anilidopiperidine scaffold, a key structural component of the potent synthetic opioid fentanyl, shares similarities with the this compound core. Research into fentanyl and its analogues has provided extensive SAR data regarding opioid receptor interactions. Fentanyl itself is a highly potent µ-opioid receptor (MOR) agonist, significantly more potent than morphine. nih.gov The literature indicates that compounds in the 4-anilidopiperidine series are generally highly µ-selective, though they can also exhibit affinity for δ- (DOR) and κ-opioid receptors (KOR). nih.gov
Structural modifications to the fentanyl core have been shown to modulate receptor affinity and selectivity. For instance, the synthesis and evaluation of 4-substituted piperidine and piperazine compounds have led to the identification of ligands with a balanced affinity for MOR and DOR. nih.gov Some of these analogues have demonstrated improved potency at MOR compared to morphine, while also acting as DOR antagonists. nih.gov This dual activity is of interest as it may reduce the negative side effects associated with selective MOR agonists. nih.gov
Furthermore, investigations into fluorinated MOR agonists have identified compounds with high potency and reduced adverse effects compared to fentanyl. cancer.gov For example, Fluornitrazene (FNZ), a derivative of Etonitazene, shows potent antinociceptive effects with a lower incidence of respiratory depression. cancer.gov These findings highlight the importance of the substitution pattern on the piperidine ring and its N-substituent in determining the opioid receptor binding profile.
Enzyme Modulation (e.g., cGMP-dependent protein kinase, IκB kinase, Acetylcholinesterase)
Analogues of this compound have also been explored as modulators of various enzymes. One area of investigation is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). A series of phthalimide-based compounds, incorporating a 4-fluorophenyl moiety, were synthesized and evaluated for their anti-AChE activity. nih.govresearchgate.net Among these, the compound with a 4-fluorophenyl group was identified as the most potent derivative in its series, with an IC₅₀ value of 16.42 ± 1.07 µM. nih.govresearchgate.net While not as potent as the reference drug donepezil, these findings suggest that the this compound scaffold can be a starting point for the development of novel AChE inhibitors. nih.govresearchgate.net
In a different context, a synthetic monoketone analogue of curcumin, 3,5-bis(2-fluorobenzylidene)piperidin-4-one (B12045812) (EF24), which contains a piperidin-4-one core, has been shown to be a potent inhibitor of the IκB kinase (IKK) signaling pathway. nih.gov EF24 directly inhibits the catalytic activity of IKK, leading to the suppression of the NF-κB signaling pathway. nih.gov This compound demonstrated significantly greater potency in blocking the nuclear translocation of NF-κB compared to curcumin, with an IC₅₀ value of 1.3 µM. nih.gov This highlights the potential for piperidine-based structures to interact with and modulate the activity of key cellular kinases.
Ion Channel Interactions (e.g., Voltage-Gated Ion Channels)
While specific studies focusing solely on the interaction of this compound analogues with voltage-gated ion channels are not extensively detailed in the provided search results, the broader class of piperidine-containing compounds has been implicated in ion channel modulation. The structural similarities of these analogues to known ion channel blockers suggest a potential for such interactions. Further research is required to systematically evaluate the effects of this specific chemical series on various voltage-gated ion channels, such as sodium, potassium, and calcium channels, to establish a clear structure-activity relationship in this area.
Serotonin Receptor (e.g., 5-HT2A, 5-HT7) Ligand Properties
The this compound framework has proven to be a fruitful starting point for the development of potent and selective serotonin receptor ligands. A series of 4'-substituted phenyl-4-piperidinylmethanol and benzoyl-4-piperidine derivatives were synthesized and evaluated for their affinity at 5-HT₂A receptors. nih.govresearchgate.net One particularly promising compound, (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl)methanol, exhibited high potency for the 5-HT₂A receptor with a Kᵢ value of 1.63 nM and over 300-fold selectivity against other 5-HT receptor subtypes. nih.govresearchgate.net
Further studies on arylpiperazine derivatives have also shed light on the structural requirements for affinity at various serotonin receptors. For instance, in a series of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione, the length of the alkyl spacer and the nature of the substituent on the arylpiperazine moiety were found to be crucial for 5-HT₁A and 5-HT₂A receptor affinity. nih.govresearchgate.net Compounds with an ethylene (B1197577) spacer and a cyclohexane (B81311) moiety in the 3-position of the pyrrolidine-2,5-dione ring were identified as potent 5-HT₁A ligands. nih.govresearchgate.net
Investigations into ligands for the 5-HT₇ receptor have also been conducted. A PET probe, 1-(2-{(2R)-1-[(2-[¹⁸F]Fluorophenyl)sulfonyl]pyrrolidin-2-yl}ethyl)-4-methylpiperidine, was developed based on a selective 5-HT₇ antagonist and showed nanomolar affinity for the receptor. nih.gov These studies collectively demonstrate that modifications to the piperidine core, the N-substituent, and the terminal aromatic group can be systematically tuned to achieve high affinity and selectivity for different serotonin receptor subtypes.
Computational and in Silico Approaches in the Study of 4 2 4 Fluorophenyl Ethyl Piperidine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbiochemtech.com This method is extensively used to forecast the binding mode and affinity of a small molecule ligand, such as 4-[2-(4-Fluorophenyl)ethyl]piperidine, within the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their energetic favorability.
For piperidine-based compounds, molecular docking has been instrumental in identifying and optimizing interactions with various biological targets. Studies on analogs have shown that these compounds can bind to critical targets like dopamine (B1211576) and serotonin (B10506) transporters. nih.gov In a typical docking simulation for this compound, the piperidine (B6355638) ring and the fluorophenyl group would be key pharmacophoric features. The simulation would assess interactions such as:
Hydrogen Bonding: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or donor, forming crucial connections with amino acid residues like serine or asparagine in a receptor's active site.
Hydrophobic Interactions: The ethyl chain and the phenyl ring contribute to hydrophobic interactions with nonpolar residues (e.g., leucine, valine, phenylalanine), which are vital for anchoring the ligand in the binding pocket.
Pi-Pi Stacking: The fluorophenyl ring can engage in pi-pi stacking interactions with aromatic residues like tyrosine, tryptophan, or histidine.
Halogen Bonding: The fluorine atom can participate in halogen bonds, a specific type of noncovalent interaction with electron-rich atoms like oxygen or nitrogen, further stabilizing the ligand-protein complex.
These simulations provide a detailed 2D or 3D visualization of the ligand-receptor complex, guiding medicinal chemists in designing derivatives with improved binding affinity and selectivity. jbiochemtech.comnih.gov For instance, docking studies on similar piperidine derivatives have successfully identified potent inhibitors for targets ranging from the main protease of SARS-CoV-2 to human cancer-related proteins. nih.govresearchgate.net
| Type of Interaction | Molecular Moiety Involved | Potential Interacting Amino Acid Residues | Significance in Binding |
|---|---|---|---|
| Hydrogen Bonding | Piperidine Nitrogen | Ser, Thr, Asn, Gln, His | Directional interaction critical for binding specificity. |
| Hydrophobic Interactions | Ethyl chain, Phenyl ring | Ala, Val, Leu, Ile, Phe | Major contributor to overall binding affinity. |
| Pi-Pi Stacking | Fluorophenyl Ring | Phe, Tyr, Trp, His | Stabilizes the orientation of the aromatic ring. |
| Halogen Bonding | Fluorine Atom | Backbone Carbonyl Oxygen, Asp, Glu | Provides additional specificity and binding energy. |
Prediction of Activity Spectra for Substances (PASS) Analysis
PASS (Prediction of Activity Spectra for Substances) is a computer program that predicts the biological activity profile of a compound based on its structural formula. The prediction is grounded in a structure-activity relationship analysis of a large training set of known biologically active substances. For a given compound like this compound, the PASS algorithm calculates the probability of it exhibiting various pharmacological effects, mechanisms of action, and specific toxicities.
The output of a PASS analysis is a list of potential biological activities, each with a corresponding probability value, Pa (probability to be active) and Pi (probability to be inactive). Activities with high Pa values and low Pi values are considered the most likely for the compound.
For the general class of piperidine derivatives, PASS analysis has predicted a high probability of pharmacological effects related to the central nervous system (CNS). clinmedkaz.org Key predicted activities relevant to this compound would likely include:
Neurotransmitter Uptake Inhibition: A common mechanism for piperidine-containing drugs. clinmedkaz.org
Membrane Permeability Inhibition: Suggesting a potential membrane-stabilizing effect. clinmedkaz.org
Antiparkinsonian and Antidyskinetic Activity: Associated with effects on neurodegenerative processes. clinmedkaz.org
Phobic and Neurotic Disorder Treatment: Indicating potential applications in psychiatric conditions. clinmedkaz.org
These predictions serve as a valuable preliminary screening tool, helping researchers to prioritize compounds for further experimental testing and to design focused biological assays.
| Predicted Biological Activity | Probability to be Active (Pa) | Potential Therapeutic Area |
|---|---|---|
| Neurotransmitter Uptake Inhibitor | > 0.7 | Depression, Anxiety, CNS Disorders |
| Antiparkinsonian | > 0.6 | Neurodegenerative Diseases |
| Anxiolytic | > 0.5 | Anxiety and Phobic Disorders |
| Membrane Integrity Agonist | > 0.5 | Membrane Stabilization |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model is an equation that relates numerical descriptors of the molecular structure (e.g., physicochemical, electronic, and steric properties) to a measured biological endpoint.
For a series of analogs of this compound, a QSAR study would involve:
Data Set Preparation: Synthesizing and testing a series of related compounds for a specific biological activity (e.g., binding affinity to a receptor).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include LogP (lipophilicity), molecular weight, polar surface area, and quantum chemical descriptors.
Model Development: Using statistical methods like multiple linear regression or machine learning algorithms (e.g., neural networks) to build a predictive model. nih.gov
Model Validation: Testing the model's predictive power using an external set of compounds not used in the model's creation.
QSAR studies on 4-phenylpiperidine (B165713) derivatives have been successfully used to develop models for predicting their activity as mu opioid agonists. nih.gov Similarly, group-based QSAR (GQSAR) models have been created for piperidine derivatives to predict their inhibitory potential against targets like the p53-HDM2 interaction, which is relevant in cancer therapy. researchgate.net Such models can quantitatively predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental synthesis and screening. researchgate.netnih.gov
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity and bulkiness |
| Topological | Wiener Index, Kier & Hall Indices | Molecular size and branching |
| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution and reactivity |
| Steric | Van der Waals Volume | Molecular shape and volume |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape (conformation) of a molecule is critical to its biological function, as it dictates how the molecule fits into its target receptor. Conformational analysis involves identifying the stable, low-energy conformations of a flexible molecule like this compound. The piperidine ring typically adopts a chair conformation, and the orientation of the substituents (axial vs. equatorial) can significantly impact activity.
The presence of a fluorine atom on the phenyl ring can influence conformational preferences through electrostatic and hyperconjugative interactions. researchgate.net Computational methods like Density Functional Theory (DFT) can be used to calculate the potential energy surface and identify the most stable conformers. researchgate.net
Molecular Dynamics (MD) simulations extend this analysis by modeling the dynamic behavior of the molecule and its complex with a biological target over time. An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals the flexibility of the ligand, the stability of its binding pose, and changes in the protein structure upon binding. For the this compound-protein complex, MD simulations can:
Validate the stability of the binding mode predicted by molecular docking.
Reveal key protein-ligand interactions that persist throughout the simulation.
Calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone.
Show how the ligand and protein adapt to each other's presence.
Studies on related piperidine and piperazine (B1678402) derivatives have employed MD simulations to understand the stability of ligand-receptor complexes and to elucidate the mechanisms of interaction at an atomic level. researchgate.netresearchgate.net This detailed understanding of the dynamic nature of the binding event is crucial for the rational design of next-generation therapeutic agents.
Preclinical Biological Evaluation and Therapeutic Potential of 4 2 4 Fluorophenyl Ethyl Piperidine Analogues
In Vitro Assessment of Biological Activities
The preclinical evaluation of 4-[2-(4-fluorophenyl)ethyl]piperidine analogues has revealed a diverse range of biological activities through various in vitro assays. These studies are crucial for understanding the molecular mechanisms of action and identifying promising candidates for further development. The primary areas of investigation include receptor binding affinities, enzyme inhibition, and neurotransmitter uptake inhibition.
Receptor Binding Assays
Receptor binding assays are fundamental in determining the affinity of a compound for specific biological targets. Analogues of this compound have been evaluated against a variety of central nervous system (CNS) receptors, demonstrating a promiscuous binding profile for some derivatives, while others show remarkable selectivity.
One analogue, 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl] piperidine (B6355638) (NRA0161), has shown high affinity for human cloned dopamine (B1211576) D(4) and serotonin (B10506) 5-HT(2A) receptors, with Ki values of 1.00 nM and 2.52 nM, respectively. nih.gov This compound also displayed a relatively high affinity for the alpha(1) adrenoceptor (Ki; 10.44 nM) but a lower affinity for the dopamine D(2) receptor (Ki; 95.80 nM). nih.gov
Studies on other series of 1,4-disubstituted piperidine derivatives have focused on sigma (σ) receptors. nih.gov These receptors are implicated in various neurological functions and are targets for antipsychotic agents. nih.gov The synthesized compounds were tested for their binding affinity at both σ1 and σ2 receptors, revealing that structural modifications significantly influence binding. nih.gov For instance, multilinear regression analysis indicated that three-dimensional hydrophobic and solvent-accessible surface parameters are important factors in the binding affinity of these analogues towards the σ1 receptor. nih.gov
Furthermore, novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been assessed for their affinities for delta-, micro-, and kappa-opioid receptors, identifying them as selective delta-opioid agonists. nih.gov
The table below summarizes the receptor binding affinities for selected this compound analogues.
| Compound | Receptor | Ki (nM) |
| NRA0161 | Dopamine D(4) | 1.00 |
| NRA0161 | 5-HT(2A) | 2.52 |
| NRA0161 | Alpha(1) Adrenoceptor | 10.44 |
| NRA0161 | Dopamine D(2) | 95.80 |
Enzyme Inhibition Studies
The inhibitory activity of this compound analogues against various enzymes has been a significant area of research, particularly in the context of neurodegenerative diseases like Alzheimer's.
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. nih.gov Structure-activity relationship (SAR) studies revealed that substituting the benzamide (B126) with a bulky moiety in the para position or introducing an alkyl or phenyl group at the nitrogen atom of the benzamide dramatically enhanced activity. nih.gov One of the most potent inhibitors identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with an IC50 value of 0.56 nM for acetylcholinesterase. nih.govebi.ac.uk This compound also showed high selectivity, with an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE). nih.govebi.ac.uk
Similarly, benzimidazole-based pyrrole/piperidine hybrids have demonstrated good to moderate inhibitory activities against both acetylcholinesterase and butyrylcholinesterase. mdpi.com The IC50 values for AChE inhibition ranged from 19.44 ± 0.60 µM to 36.05 ± 0.4 µM, and for BuChE inhibition, from 21.57 ± 0.61 µM to 39.55 ± 0.03 µM. mdpi.com
Another study focused on 4-phenethyl-1-propargylpiperidine-derived dual inhibitors, which targeted both butyrylcholinesterase and monoamine oxidase B (MAO-B). mdpi.com The introduction of a carbamate (B1207046) moiety on the aromatic ring was intended to impart cholinesterase inhibition. The research identified a compound with balanced, low micromolar inhibition of both human MAO-B (hMAO-B) and human BuChE (hBChE). mdpi.com
The table below presents the enzyme inhibitory activities for representative analogues.
| Compound Series | Enzyme | IC50 |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl | Acetylcholinesterase (AChE) | 0.56 nM |
| Benzimidazole-based pyrrole/piperidine hybrids | Acetylcholinesterase (AChE) | 19.44 - 36.05 µM |
| Benzimidazole-based pyrrole/piperidine hybrids | Butyrylcholinesterase (BuChE) | 21.57 - 39.55 µM |
| 4-Phenethyl-1-propargylpiperidine derivative (Compound 15) | Human Monoamine Oxidase B (hMAO-B) | 8.5 µM |
| 4-Phenethyl-1-propargylpiperidine derivative (Compound 15) | Human Butyrylcholinesterase (hBChE) | 4.3 µM |
Neurotransmitter Uptake Inhibition Assays
Analogues of this compound have been extensively studied for their ability to inhibit the reuptake of key neurotransmitters, such as dopamine, serotonin, and norepinephrine (B1679862). This activity is central to the therapeutic potential of many CNS-active drugs.
A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines were examined for their binding affinity to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). nih.gov One particular analogue, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, demonstrated subnanomolar affinity for the DAT (Ki = 0.7 nM) with good selectivity over the SERT (SERT/DAT ratio = 323). nih.gov
Structure-activity relationship studies on analogues of 4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-1-(3-phenylpropyl)piperidine further explored the impact of different alkyl chain lengths and substitutions on activity and selectivity for the DAT. nih.gov It was generally found that unsubstituted and fluoro-substituted compounds were the most active and selective for the dopamine transporter. nih.gov Some of these novel analogues proved to be more selective in binding at the DAT than the parent molecule. nih.govcapes.gov.br
The table below summarizes the binding affinities of selected analogues for neurotransmitter transporters.
| Compound | Transporter | Ki (nM) | Selectivity (SERT/DAT) |
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | Dopamine Transporter (DAT) | 0.7 | 323 |
| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine | Dopamine Transporter (DAT) | High Potency | 49 |
In Vivo Pharmacological Activity in Research Models
Following promising in vitro results, select this compound analogues have been advanced to in vivo studies using animal models to assess their pharmacological effects and therapeutic potential. These investigations have primarily focused on CNS-related activities.
Central Nervous System Activity (e.g., Anxiolytic, Antidepressant Effects)
Several piperidine derivatives have been evaluated for their potential anxiolytic and antidepressant properties in rodent behavioral models.
Novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, identified in vitro as selective delta-opioid agonists, were tested in the mouse neonatal ultrasonic vocalization test and the mouse tail suspension test. nih.gov The results from these models revealed anxiolytic- and antidepressant-like effects, respectively, following subcutaneous administration. nih.gov
Another study investigated a new piperazine (B1678402) derivative, 2-(4-((1- phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), in male Swiss mice using the elevated plus-maze and forced swimming tests. nih.gov Treatment with this compound demonstrated both anxiolytic-like and antidepressant-like activity. nih.gov Further mechanistic studies indicated that the anxiolytic-like effects are mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor, while the antidepressant-like activity involves the serotonergic system. nih.gov
Modulators in Psychostimulant Use Disorder Models
The interaction of these analogues with the dopamine system suggests their potential utility in modulating the effects of psychostimulants.
In a behavioral study, the analogue NRA0161 was shown to antagonize locomotor hyperactivity in mice induced by methamphetamine. nih.gov At higher dosages, it also dose-dependently antagonized methamphetamine-induced stereotyped behavior. nih.gov The effective dose for inhibiting locomotor hyperactivity was significantly lower than that which induced catalepsy, suggesting a potential therapeutic window for treating psychostimulant effects without producing significant extrapyramidal side effects. nih.gov
Antimicrobial Efficacy in Experimental Models
The therapeutic potential of piperidine-containing compounds extends to antimicrobial applications, with various analogues demonstrating notable efficacy against a range of bacterial and fungal pathogens. Research into this compound analogues and related structures has revealed promising antimicrobial profiles, suggesting that the piperidine scaffold is a valuable pharmacophore in the development of new anti-infective agents.
Substituted piperidin-4-one oxime ethers have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Among the tested compounds, certain derivatives displayed significant inhibitory effects. For instance, 1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime demonstrated good antibacterial activity against Bacillus subtilis, with a minimum inhibitory concentration (MIC) that was comparable to the standard drug, streptomycin. nih.gov Furthermore, other analogues, such as 1,3-dimethyl-2,6-diphenylpiperidin-4-one (B1331471) O-(2-chlorophenylmethyl)oxime and 1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-bromophenylmethyl)oxime, exhibited potent antifungal activity against Aspergillus flavus and Candida-51, respectively. nih.gov Notably, the latter compound was found to be more active than the reference antifungal agent, amphotericin B. nih.gov
In other studies, piperidine derivatives have shown broad-spectrum antibacterial activity. For example, certain synthesized piperidine derivatives were active against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.comresearchgate.net The level of activity was influenced by the nature of the substituents on the piperidine ring. biointerfaceresearch.com For instance, one study found that a piperidine derivative, compound 2, showed good activity against Staphylococcus aureus, which was attributed to a decrease in the hydrocarbon chain of the ester part of the molecule. biointerfaceresearch.comresearchgate.net
The antimicrobial potential of halogenated benzene (B151609) derivatives bearing piperidine substituents has also been investigated. Compounds such as 2,6-dipiperidino-1,4-dihalogenobenzenes and 2,6-dipyrrolidino-1,4-dibromobenzene have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans, with MIC values ranging from 32 to 512 µg/ml. nih.gov
Additionally, novel fluoroquinolone derivatives incorporating substituted piperidines have been synthesized and evaluated for their antibacterial activity. These compounds demonstrated good potency in inhibiting the growth of Staphylococcus aureus and Staphylococcus epidermidis, including methicillin-resistant strains (MRSE), with MIC values in the range of 0.125-4 µg/mL. researchgate.net Certain derivatives were found to be more potent than or comparable to levofloxacin (B1675101) against MRSA, Streptococcus pyogenes, Escherichia coli, Klebsiella pneumoniae, and Shigella sonnei. researchgate.net
The following table summarizes the antimicrobial activity of selected piperidine analogues.
| Compound Class | Test Organism | Activity (MIC) | Reference |
| Substituted piperidin-4-one oxime ethers | Bacillus subtilis | Comparable to streptomycin | nih.gov |
| Substituted piperidin-4-one oxime ethers | Aspergillus flavus | Potent | nih.gov |
| Substituted piperidin-4-one oxime ethers | Candida-51 | More active than amphotericin B | nih.gov |
| Piperidine derivatives | Staphylococcus aureus | Good activity | biointerfaceresearch.comresearchgate.net |
| Piperidine derivatives | Escherichia coli | Active | biointerfaceresearch.comresearchgate.net |
| Halogenated benzene with piperidine | Gram-positive & Gram-negative bacteria, Candida albicans | 32-512 µg/ml | nih.gov |
| Fluoroquinolone with substituted piperidines | S. aureus, S. epidermidis (including MRSE) | 0.125-4 µg/mL | researchgate.net |
Antimalarial Activity in Parasite Models
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has created an urgent need for the development of novel antimalarial agents. The piperidine scaffold has been identified as a promising structural motif in the design of new compounds with potent antiplasmodial activity.
A series of 1,4-disubstituted piperidine derivatives have been synthesized and evaluated for their in vitro activity against both chloroquine-sensitive (3D7 and NF54) and chloroquine-resistant (W2 and K1) strains of P. falciparum. nih.govnih.gov Several of these analogues demonstrated excellent inhibitory activity in the nanomolar range. For instance, compound 13b from one study exhibited an IC50 value of 4.19 nM against the 3D7 strain and 13.30 nM against the W2 strain, which is comparable to the activity of chloroquine (B1663885) (IC50 = 22.38 nM for 3D7 and 134.12 nM for W2). nih.gov Another compound, 12a , showed strong activity against the W2 strain with an IC50 of 11.06 nM. nih.gov
Further studies on quinoline-piperidine conjugates have also yielded promising results. A set of 4-aminoquinoline (B48711) derivatives decorated with a modified piperidine-containing side chain displayed highly potent activities in the nanomolar range against both CQ-sensitive (NF54) and CQ-resistant (K1) strains of P. falciparum. nih.gov For example, compounds 11a-b and 16a-c demonstrated IC50 values against the K1 strain ranging from 25 to 69 nM, which was 2.5- to 7-fold more potent than chloroquine. nih.gov
The nature of the substituent on the piperidine ring has been shown to be crucial for antimalarial activity. In one study, the introduction of a pentafluorobenzyl moiety on the piperidine nitrogen did not significantly alter the activity of the derivative molecules against either strain. nih.gov However, modifications at other positions have led to significant improvements in potency and selectivity. nih.gov For example, compound 11a from a different study, a derivative of cinnamic acid and piperidine, showed a very high selectivity index, being 13 times greater than atovaquone (B601224) for the 3D7 strain and 5 times for the W2 strain. arkat-usa.org
The following table summarizes the in vitro antiplasmodial activity of selected piperidine analogues.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| 13b | 3D7 (CQ-sensitive) | 4.19 | nih.gov |
| 13b | W2 (CQ-resistant) | 13.30 | nih.gov |
| 12a | W2 (CQ-resistant) | 11.06 | nih.gov |
| 12d | 3D7 (CQ-sensitive) | 13.64 | nih.gov |
| 11a-b, 16a-c | K1 (CQ-resistant) | 25-69 | nih.gov |
| 11a | 3D7 (CQ-sensitive) | 0.33 µM | arkat-usa.org |
| 11a | W2 (CQ-resistant) | 0.79 µM | arkat-usa.org |
| Chloroquine | 3D7 (CQ-sensitive) | 22.38 | nih.gov |
| Chloroquine | W2 (CQ-resistant) | 134.12 | nih.gov |
Anti-cancer Potential in Cellular Models
The piperidine ring is a key structural feature in a variety of natural and synthetic compounds that exhibit significant anti-cancer properties. Analogues of this compound and related piperidine-containing molecules have been investigated for their potential to inhibit the proliferation of cancer cells and induce apoptosis.
Studies on 3,5-bis(benzylidene)-4-piperidones, which are synthetic analogues of curcumin, have demonstrated their anti-proliferative activity in lung adenocarcinoma H441 cells. nih.gov Structure-activity relationship studies revealed that modifications to the benzylidene rings and the piperidinyl nitrogen can significantly impact the potency of these compounds. For example, the introduction of a maleic acid derivative at the piperidinyl nitrogen in compound 13 led to a significant enhancement in potency. nih.gov
A novel analogue, CLEFMA (29), was synthesized based on these findings and was found to be several folds more potent than the lead compound. nih.gov Interestingly, CLEFMA was shown to induce autophagic cell death in H441 cells, a mechanism that could be beneficial in apoptosis-resistant cancers. nih.gov
Other piperidine derivatives have also shown promise as anti-cancer agents. A newly synthesized piperidine derivative, DTPEP , has been identified as a dual-acting agent against both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cells. nih.gov DTPEP was found to induce apoptosis in a caspase-dependent manner in both cell lines, suggesting that it can trigger both extrinsic and intrinsic apoptotic pathways. nih.gov
Piperidine alkaloids isolated from natural sources have also been evaluated for their anti-proliferative activity. Several 2-substituted-6-(9-phenylnonyl)-piperidine-3,4-diol alkaloids isolated from the leaves of Alocasia macrorrhiza showed considerable inhibitory activity against the K562 cell line, with IC50 values in the micromolar range. nih.gov Further investigation revealed that these compounds exerted their anti-proliferative effect by inducing apoptosis. nih.gov
The following table summarizes the anti-proliferative activity of selected piperidine analogues in various cancer cell lines.
| Compound/Analogue Class | Cancer Cell Line | Activity (IC50) | Mechanism of Action | Reference |
| CLEFMA (29) | Lung adenocarcinoma (H441) | More potent than lead compound | Induces autophagic cell death | nih.gov |
| DTPEP | Breast cancer (MCF-7, MDA-MB-231) | Not specified | Induces caspase-dependent apoptosis | nih.gov |
| Piperidine alkaloids (6-8) | K562 | 17.24 - 19.31 µM | Induces apoptosis | nih.gov |
| Compound 13 | Lung adenocarcinoma (H441) | Significant enhancement in potency | Anti-proliferative | nih.gov |
| Compound 16 | Lung adenocarcinoma (H441) | Potent | Anti-proliferative | nih.gov |
Potential for Alzheimer's Disease Related Mechanisms
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, as well as a decline in acetylcholine (B1216132) levels. The development of multi-target-directed ligands that can address several of these pathological features is a promising therapeutic strategy. Piperidine derivatives have emerged as a versatile scaffold for the design of such multifunctional agents.
A key target in AD therapy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. A series of phthalimide-based piperazine derivatives, including a compound with a 4-fluorophenyl moiety (4b ), were synthesized and evaluated for their anti-AChE activity. nih.gov Compound 4b was identified as the most potent derivative in this series, with an IC50 value of 16.42 ± 1.07 µM. nih.gov While this was less potent than the reference drug donepezil, it highlights the potential of this chemical class as AChE inhibitors. nih.gov
In addition to AChE inhibition, preventing the aggregation of Aβ peptides is another important therapeutic goal. Researchers have designed and synthesized piperidine derivatives with the aim of achieving dual inhibition of both AChE and Aβ aggregation. nih.gov In one study, compound 12 , which features a 4-chlorobenzene group, demonstrated the best inhibitory potency and selectivity for AChE and also showed activity against Aβ(1-42) aggregation and AChE-induced Aβ aggregation. nih.gov Molecular docking studies suggested that the 4-chlorobenzene moiety of compound 12 interacts with a key residue in the active site of AChE. nih.gov
Benzofuran piperidine derivatives have also been investigated as multifunctional Aβ anti-aggregants. nih.gov Several of these compounds were found to be potent Aβ anti-aggregants and also exhibited AChE inhibitory activity. The most promising compounds, 3a , 3h , and 3i , were also shown to have neuroprotective and antioxidant properties. nih.gov Specifically, they were able to prevent the formation of intracellular reactive oxygen species (ROS) and cell apoptosis induced by Aβ25-35 peptides in SH-SY5Y cells. nih.gov
The following table presents the activity of selected piperidine analogues on targets relevant to Alzheimer's disease.
| Compound | Target | Activity (IC50) | Additional Effects | Reference |
| 4b | Acetylcholinesterase (AChE) | 16.42 ± 1.07 µM | - | nih.gov |
| 12 | Acetylcholinesterase (AChE) & Aβ(1-42) aggregation | Good inhibitory potency | Inhibits AChE-induced Aβ aggregation | nih.gov |
| 3h | Aβ 25-35 aggregation & Acetylcholinesterase (hAChE) | 57.71% inhibition & 21 µM | Neuroprotective, antioxidant, prevents ROS formation and apoptosis | nih.gov |
| Donepezil | Acetylcholinesterase (AChE) | 0.41 ± 0.09 µM | - | nih.gov |
Metabolic Studies of 4 2 4 Fluorophenyl Ethyl Piperidine in Experimental Systems
In Vitro Microsomal Stability and Fluorine's Role
The initial assessment of a compound's metabolic stability is often conducted using in vitro systems, with liver microsomes being a primary tool. Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. The stability of a compound in this system is a key indicator of its likely in vivo half-life.
The piperidine (B6355638) moiety, however, remains a potential site for metabolism. Studies on various piperidine-containing compounds have shown that this ring system can undergo several biotransformations. In some instances, the replacement of other heterocyclic rings, such as piperazine (B1678402), with a piperidine ring has been shown to improve metabolic stability in rat liver microsomes. nih.govnih.gov
Table 1: Factors Influencing In Vitro Microsomal Stability of 4-[2-(4-Fluorophenyl)ethyl]piperidine
| Structural Feature | Expected Impact on Microsomal Stability | Rationale |
| 4-Fluorophenyl Group | Increases Stability | The strong C-F bond at the para-position sterically and electronically hinders CYP450-mediated aromatic hydroxylation, a common metabolic pathway. |
| Piperidine Ring | Potential Site of Metabolism | Alicyclic amines are known substrates for CYP450 enzymes, potentially undergoing hydroxylation or N-dealkylation (if substituted). |
| Ethyl Linker | Potential Site of Metabolism | The ethyl bridge connecting the two ring systems can be a site for hydroxylation. |
Identification of Primary Metabolites in Research Models
While no specific studies identifying the metabolites of this compound are publicly available, the metabolic profile can be predicted based on the extensive research on structurally related compounds, particularly those containing a phenethylpiperidine core. Research on fentanyl analogs, which share this core structure, has revealed several common metabolic pathways. diva-portal.orgresearchgate.netnih.gov
The primary metabolites expected to be formed from this compound in preclinical research models, such as rat or human liver microsomes, would likely result from oxidation. These transformations are primarily catalyzed by CYP450 enzymes.
Expected Primary Metabolites:
Hydroxylated Piperidine Metabolites: Oxidation of the piperidine ring at various positions (e.g., C-2, C-3, or C-4 relative to the ethyl group) would yield a series of hydroxylated metabolites.
Hydroxylated Ethyl Linker Metabolite: Hydroxylation of the ethyl chain would produce an alcohol metabolite.
N-Oxide Metabolite: Oxidation of the piperidine nitrogen would lead to the formation of an N-oxide.
Ring-Opened Metabolites: Further metabolism of the piperidine ring could lead to ring-opening products.
Given the stability of the fluorophenyl group, metabolites resulting from defluorination or hydroxylation of this ring are considered less likely but cannot be entirely ruled out.
Proposed Metabolic Pathways in Preclinical Models
Based on the predicted primary metabolites, a set of metabolic pathways for this compound in preclinical models can be proposed. These pathways are primarily oxidative and are consistent with the known biotransformation of piperidine-containing drugs. nih.govrsc.org
Phase I Metabolic Pathways:
Piperidine Ring Hydroxylation: Cytochrome P450 enzymes can catalyze the insertion of a hydroxyl group onto the carbon atoms of the piperidine ring. This can occur at multiple positions, leading to a variety of isomeric monohydroxylated metabolites.
Ethyl Linker Hydroxylation: The ethyl bridge is also susceptible to CYP450-mediated hydroxylation, which would result in the formation of an alcohol.
N-Oxidation: The nitrogen atom in the piperidine ring is a nucleophilic center and can be oxidized by CYP450s or flavin-containing monooxygenases (FMOs) to form an N-oxide.
Piperidine Ring Opening: More extensive metabolism can lead to the cleavage of the piperidine ring, a pathway observed for some piperidine-containing pharmaceuticals.
Studies on fentanyl analogs suggest that N-dealkylation is a major metabolic route. diva-portal.orgresearchgate.net However, since the piperidine nitrogen in this compound is unsubstituted, this pathway would not be applicable unless the ethyl group is considered an alkyl substituent, in which case cleavage would lead to 4-ethylpiperidine (B1265683) and a fluorophenylacetic acid derivative, though this is less commonly reported for this specific linkage.
Table 2: Proposed Metabolic Reactions for this compound
| Reaction Type | Proposed Site of Metabolism | Potential Metabolite | Primary Enzyme Family |
| Hydroxylation | Piperidine Ring (C2, C3, or C4) | Hydroxy-piperidine derivatives | Cytochrome P450 |
| Hydroxylation | Ethyl Linker | 1-(4-Fluorophenyl)-2-(piperidin-4-yl)ethanol | Cytochrome P450 |
| N-Oxidation | Piperidine Nitrogen | This compound-1-oxide | CYP450, FMO |
| Ring Opening | Piperidine Ring | Various aldehydes and carboxylic acids | Cytochrome P450 |
These proposed pathways provide a framework for the anticipated metabolic fate of this compound in experimental systems. Definitive identification and quantification of these metabolites would require dedicated in vitro and in vivo studies using techniques such as liquid chromatography-mass spectrometry (LC-MS).
To fulfill the user's request for a thorough and scientifically accurate article, specific experimental results are necessary for each of the outlined sections. The required, but currently unavailable, information includes:
Advanced Analytical Characterization Techniques for Research on 4 2 4 Fluorophenyl Ethyl Piperidine
Spectroscopic Methods in Structure Elucidation:
Nuclear Magnetic Resonance (NMR): Specific ¹H and ¹³C NMR chemical shifts (ppm), coupling constants (Hz), and signal multiplicities for 4-[2-(4-Fluorophenyl)ethyl]piperidine are required to discuss its precise molecular structure.
Mass Spectrometry: The mass spectrum, including the molecular ion peak (m/z) and the fragmentation pattern under techniques like electron ionization (EI), is essential for confirming the molecular weight and elucidating the compound's structure.
X-ray Crystallography for Solid-State Structural Analysis:
To describe the solid-state structure, crystallographic data such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates for this compound are needed. This information is obtained through single-crystal X-ray diffraction analysis.
Chromatographic Techniques for Purity and Identity Confirmation:
High-Performance Liquid Chromatography (HPLC): Specifics of an analytical method, including the type of column, mobile phase composition, flow rate, and the resulting retention time for this compound, are necessary to discuss its use in purity assessment.
Gas Chromatography (GC): Details of a GC method, such as the column type, temperature program, and retention time, would be required to describe its application for identity and purity confirmation, often in conjunction with mass spectrometry (GC-MS).
Therefore, the requested article cannot be generated at this time due to the absence of the necessary scientific data.
Patent Landscape of 4 2 4 Fluorophenyl Ethyl Piperidine and Its Chemical Production
Patented Synthetic Routes and Preparations
While specific patents for the production of 4-[2-(4-Fluorophenyl)ethyl]piperidine are not prominent, the synthesis falls under several general methodologies for which extensive patent literature exists. These routes are foundational in organic synthesis and have been adapted and claimed in various patents for producing substituted piperidines.
One of the most common patented strategies involves the catalytic hydrogenation of a corresponding pyridine (B92270) precursor . This two-step approach first requires the synthesis of 4-[2-(4-fluorophenyl)ethyl]pyridine, which is then subjected to ring hydrogenation to yield the saturated piperidine (B6355638) ring. Numerous patents protect processes for the hydrogenation of pyridine rings to piperidine rings using various catalysts and conditions. justia.com For instance, the heterogeneous catalytic hydrogenation of the closely related analogue 4-(4-fluorobenzyl)pyridine to 4-(4-fluorobenzyl)piperidine has been demonstrated using precious metal catalysts such as rhodium, palladium, or platinum on a carbon support. researchgate.net This key transformation is a widely patented, industrially feasible method for piperidine synthesis. justia.comresearchgate.net
Another significant area of intellectual property covers the alkylation of a piperidine ring . In this approach, a piperidine molecule is reacted with an alkylating agent, such as 1-(2-bromoethyl)-4-fluorobenzene, to form the target compound. Patents in this field often focus on methods to control the reaction's selectivity, particularly for achieving mono-alkylation while preventing the formation of undesired dialkylated byproducts, which can be a significant challenge in industrial-scale production. epo.org The synthesis of fentanyl analogues, for example, often involves a patented step of alkylating a 4-anilinopiperidine core with a phenethyl halide, a reaction directly analogous to the N-alkylation required for the subject compound. google.comussc.gov
A third major pathway is reductive amination . This involves the reaction of an amine with a ketone or aldehyde in the presence of a reducing agent. For the synthesis of this compound, this could involve reacting 4-piperidone (B1582916) with 2-(4-fluorophenyl)ethylamine. The patent literature includes many examples of this methodology, such as the reaction between 4-piperidone and aniline (B41778) in a reducing environment to produce 4-anilinopiperidine, a key intermediate for various patented pharmaceuticals. google.com
Finally, methods involving Grignard reactions are also well-represented in the patent literature. This could involve the reaction of an N-protected 4-piperidone with a (4-fluorophenethyl)magnesium halide, followed by subsequent chemical modifications. Patents often claim specific conditions or novel Grignard reagents to improve yield and purity. googleapis.comgoogle.com For example, patent WO2012069948 describes the use of Grignard reagents in the synthesis of complex heterocyclic compounds. commonorganicchemistry.com
Table 1: Overview of Patented Synthetic Strategies for 4-Arylalkylpiperidines
| Synthetic Strategy | Key Reactants | Core Transformation | Relevance to this compound | Representative Patent Art |
| Pyridine Hydrogenation | Substituted Pyridine, Hydrogen Gas, Metal Catalyst | Reduction of the aromatic pyridine ring to a saturated piperidine ring. | A foundational, industrially viable method for creating the core piperidine structure from an accessible precursor. researchgate.net | US6268501 justia.com, Research on 4-(4-fluorobenzyl)pyridine researchgate.net |
| N-Alkylation | Piperidine, Phenethyl Halide | Formation of a C-N bond at the piperidine nitrogen. | A direct method for attaching the 2-(4-fluorophenyl)ethyl side chain to the piperidine scaffold. google.com | EP3679018 epo.org, US20110021781A1 google.com |
| Reductive Amination | 4-Piperidone, Phenethylamine | Formation of a piperidine ring via condensation and reduction. | An alternative route using common starting materials to construct the final molecule. google.com | US20110021781A1 google.com |
| Grignard Reaction | 4-Piperidone Derivative, Organomagnesium Halide | Formation of a C-C bond at the 4-position of the piperidine ring. | Used to construct the 4-aryl linkage in many patented analogues, demonstrating its utility for this class of compounds. googleapis.com | US Patent Office Documents googleapis.com, EP2260024B1 googleapis.com |
Novel Processes for Production of Intermediates
The commercial viability of producing a compound like this compound heavily relies on efficient and cost-effective access to its key chemical intermediates. Consequently, significant intellectual property is directed towards novel processes for manufacturing these building blocks.
Piperidin-4-ones are crucial intermediates for many synthetic routes. googleapis.com Patents like EP3666757A1 describe processes for preparing these compounds, which serve as foundational scaffolds for a wide range of therapeutic agents, including fentanyl, haloperidol, and pimozide. googleapis.com The novelty in these patents often lies in creating diverse substitution patterns that are otherwise difficult to achieve. googleapis.com
Substituted Pyridines , such as fluoropyridine compounds, are another class of vital precursors, especially for syntheses involving pyridine ring hydrogenation. Patent CN102898358A discloses an improved Blaz-Schiemann reaction to overcome harsh conditions and side reactions typical in fluorination processes, making it suitable for industrial application. google.com
Novelty in the production of Grignard reagents has also been a focus of patent activity. Traditional batch production can be hazardous and inefficient. Patents such as WO2010117285A2 claim continuous flow processes for Grignard compound preparation, which offer better temperature control, improved safety, and higher purity of the resulting organometallic reagent. google.com German patent DE4439003C1 describes specific formulations of benzylmagnesium halides that improve stability and reduce byproduct formation. google.com
Table 2: Patented Innovations in Intermediate Production
| Intermediate Class | Example Intermediate | Patented Innovation | Significance | Patent Example |
| Piperidin-4-ones | N-benzyl-piperidin-4-one | Processes to create diverse and asymmetrical substitution patterns on the piperidone ring. googleapis.com | Enables access to a wider range of novel piperidine-based drug candidates. | EP3666757A1 googleapis.com |
| Fluorinated Pyridines | 2-bromo-3-fluoro-4-picoline | Improved Blaz-Schiemann fluorination reaction with simpler, more reliable execution. google.com | Overcomes defects of harsh reaction conditions, making the process suitable for industrial scale-up. | CN102898358A google.com |
| Grignard Reagents | Benzylmagnesium chloride | Continuous flow reactor technology for preparation. google.com | Improves safety, reaction control, and purity compared to traditional batch methods. google.com | WO2010117285A2 google.com, DE4439003C1 google.com |
| 4-Arylpiperidines | 4-[2-(4-methylphenylsulfanyl)phenyl]piperidine | Optimized protecting group strategy (N-benzyl vs. N-carbethoxy). googleapis.com | Significantly increases overall process yield from ~25-45% to >50%. googleapis.com | EP2260024B1 googleapis.com |
Intellectual Property related to Analogues and Derivatives
The broadest and most active area of intellectual property relevant to this compound concerns its structural analogues and derivatives. The core scaffold is a common feature in patented compounds across various therapeutic areas, particularly those targeting the central nervous system.
A significant number of patents claim 4-arylpiperidine derivatives , where the nature and substitution of the aryl group at the 4-position are varied. Patents WO2006106432A2 and EP3375778A1 describe classes of 4-arylpiperidines for treating CNS disorders and autoimmune diseases, respectively. google.comgoogleapis.com These patents typically claim a general structure where the piperidine scaffold is maintained, but the aromatic portion is modified to optimize biological activity.
The 1-(2-phenylethyl)piperidine moiety itself is a key structural feature in the highly patented class of fentanyl analogues. nih.gov Fentanyl is a 1-(2-phenylethyl)-4-anilinopiperidine derivative. ussc.govnih.gov The extensive patenting of compounds like Carfentanil and Sufentanil, which are N-4-substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, underscores the value of this scaffold in developing potent opioid receptor modulators. nih.gov
Intellectual property also covers analogues where the linkage between the phenyl and piperidine rings is altered . For instance, US patent application US20020038031A1 discloses 4-substituted piperidines where the aryl groups are connected via a methyl-ether linkage, such as in (+/−)-4-[(4-fluorophenoxy)(4-fluorophenyl)]methyl-piperidine. google.com
The versatility of the piperidine scaffold is further demonstrated by the broad patent claims found in the literature. Reviews of recent patents show that piperazine (B1678402) and piperidine rings are flexible building blocks used to create a wide variety of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs. nih.govmdpi.com Slight modifications to the substituents on the piperidine ring can lead to significant differences in the resulting molecule's medicinal properties, driving continuous innovation and patenting in this chemical space. nih.gov
Table 3: Examples of Patented Analogues and Derivatives
| Analogue Class | Structural Modification from Core | Claimed Therapeutic Use / Target | Patent Example |
| 4-Arylpiperidines | Variation of the aryl group at the 4-position (e.g., different phenyl substitutions). | CNS disorders, Serotonin (B10506) Transporter (SERT) affinity. google.com | WO2006106432A2 google.com |
| Fentanyl Analogues | Addition of an N-phenylpropanamide group to the 4-position nitrogen. | Potent analgesics, opioid receptor modulators. nih.gov | Janssen patents (1970s) nih.gov |
| Ether-Linked Analogues | Phenyl group linked via a methyl-ether to the 4-position. | Serotonin/noradrenaline reuptake inhibition. google.com | US20020038031A1 google.com |
| Paroxetine-Related Structures | 4-(4-fluorophenyl) group with additional substitution at the 3-position. | Antidepressant, anti-Parkinson properties. google.com | WO2001002357A2 google.com |
| [Phenylsulfanylphenyl]piperidines | Phenyl group at 4-position is substituted with a methylphenylsulfanyl group. | Serotonin and noradrenaline reuptake inhibition. googleapis.com | EP2260024B1 googleapis.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
